molecular formula C9H15N3O2S B13950056 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide

Cat. No.: B13950056
M. Wt: 229.30 g/mol
InChI Key: XGCZEMKILANGQK-UHFFFAOYSA-N
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Description

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to a methylethanesulfonamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the cyclopropyl imidazole derivative, which can be synthesized through cyclopropanation of an imidazole precursor. This intermediate is then reacted with methylethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide has found applications in various scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, thereby influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
  • 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride
  • 1-(2-methoxyethyl)-1H-imidazol-5-ylmethanol hydrochloride

Uniqueness

Compared to similar compounds, 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide stands out due to its unique combination of functional groups. The presence of the sulfonamide group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

1-(1-cyclopropylimidazol-2-yl)-N-methylethanesulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-7(15(13,14)10-2)9-11-5-6-12(9)8-3-4-8/h5-8,10H,3-4H2,1-2H3

InChI Key

XGCZEMKILANGQK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C2CC2)S(=O)(=O)NC

Origin of Product

United States

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